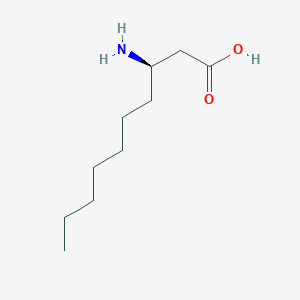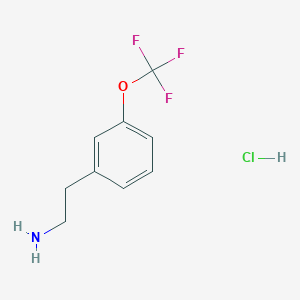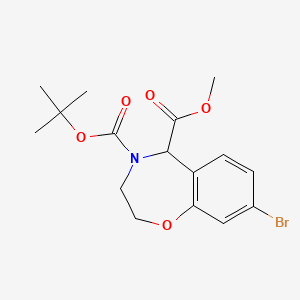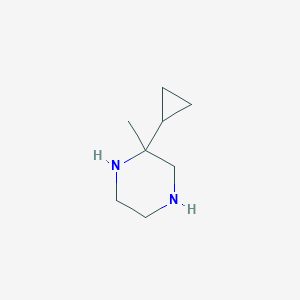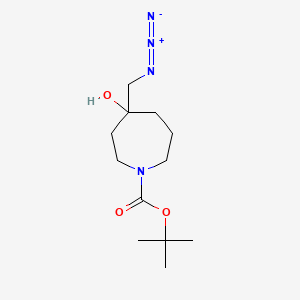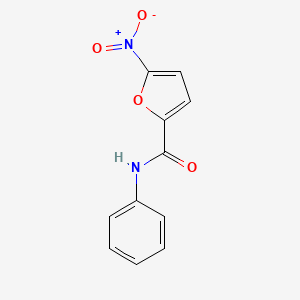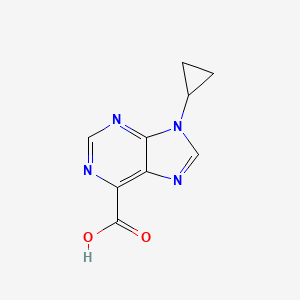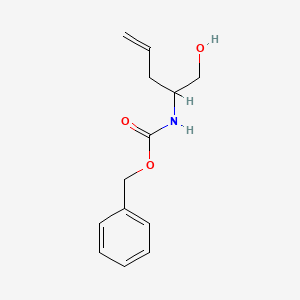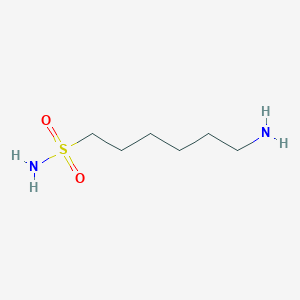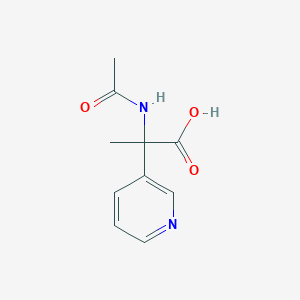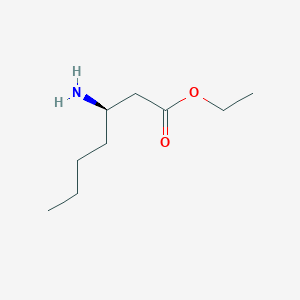![molecular formula C9H16Cl2IN3 B13508475 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aryl iodides. These compounds contain an acyl iodide functional group and are characterized by their aromatic properties.
Preparation Methods
The synthesis of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in DMSO.
Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts.
Substitution: The iodide group can be substituted with other functional groups using reagents like aryl halides and copper powder.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions lead to various biological effects, including the inhibition of microbial growth and the induction of cell death in cancer cells.
Comparison with Similar Compounds
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can be compared with other similar compounds, such as:
4-iodopyrazole: Shares the pyrazole ring structure but lacks the piperidine moiety.
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a tert-butyl group instead of the dihydrochloride salt.
4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine hydrochloride: Similar structure but with a bromine atom instead of iodine.
Properties
Molecular Formula |
C9H16Cl2IN3 |
|---|---|
Molecular Weight |
364.05 g/mol |
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C9H14IN3.2ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;;/h5,7-8,11H,1-4,6H2;2*1H |
InChI Key |
DOKRJAIMQUBUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)I.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


